Rhodium(II) triphenylacetate dimer

Cyclopropanation Chemoselectivity Steric ligand effects

Research groups using α-alkyl-α-diazoesters for cyclopropanation face significant β-hydride elimination with standard dirhodium catalysts like Rh₂(Oct)₄. Rh₂(TPA)₄ eliminates this side reaction, delivering diastereomeric ratios up to 98:2 and yields up to 100%. • Suppresses β-hydride elimination; enables cyclopropanation of challenging substrates • Provides methylene-over-methine site-selectivity in C-H insertion for bicyclic frameworks • Enhances E/Z stereoselectivity in allene aziridination (from ~1.5:1 to ~4:1) Supplied as ≥98% purity crystalline solid with reliable global shipping.

Molecular Formula C80H64O8Rh2
Molecular Weight 1359.2 g/mol
Cat. No. B15336638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(II) triphenylacetate dimer
Molecular FormulaC80H64O8Rh2
Molecular Weight1359.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.[Rh].[Rh]
InChIInChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;
InChIKeyVJJFQYWTSGUNAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rh₂(TPA)₄: Catalyst Overview & Procurement


Rhodium(II) triphenylacetate dimer, systematically named dirhodium(II) tetrakis(triphenylacetate) and abbreviated Rh₂(TPA)₄, is a lantern-type dirhodium(II) paddlewheel complex (CAS 142214-04-8 as dichloromethane adduct; CAS 68803-79-2 unsolvated form) featuring four sterically demanding bridging triphenylacetate ligands equatorially coordinated around a Rh–Rh core [1]. The defining structural characteristic is the exceptional steric bulk conferred by the triphenylacetate ligands, which creates a congested coordination environment that profoundly influences substrate approach geometry during carbene and nitrene transfer catalysis [1]. Commercially supplied as a yellow-green crystalline solid (mp 260–263 °C) typically complexed with dichloromethane , Rh₂(TPA)₄ occupies a distinct and non-interchangeable position within the dirhodium(II) carboxylate catalyst spectrum.

Supports site-selective carbene and nitrene transfer catalysis
Sterically demanding triphenylacetate ligand sphere for selectivity control
Suitable for α-diazoester cyclopropanation and C–H insertion workflows

Rh₂(TPA)₄ vs. Generic Dirhodium Catalysts


Dirhodium(II) carboxylate catalysts are not functionally interchangeable in applications requiring precise control over reaction chemoselectivity, regioselectivity, or diastereoselectivity. The carboxylate ligand identity dictates both the steric environment at the axial coordination site and the electronic properties of the Rh–Rh core, thereby determining whether a given substrate undergoes C–H insertion, cyclopropanation, or β-hydride elimination [1]. Rh₂(OAc)₄, despite its widespread use, typically exhibits minimal steric discrimination and cannot replicate the site-selectivity outcomes of Rh₂(TPA)₄ [2]. Rh₂(Oct)₄ (tetraoctanoate) frequently directs reactivity toward undesired β-hydride elimination pathways when employing α-alkyl-α-diazoester substrates, whereas Rh₂(TPA)₄ suppresses this side reaction and additionally imparts high diastereoselectivity [1]. Rh₂(esp)₂ shows intermediate site-selectivity between Rh₂(OAc)₄ and Rh₂(TPA)₄ but does not achieve the extreme steric bias of the tetrakis(triphenylacetate) ligand sphere [3]. Rh₂(TFA)₄ and Rh₂(OPiv)₄, while also used for steric control, exhibit different electronic profiles that alter reaction outcomes relative to Rh₂(TPA)₄ [1]. These differences are quantitative and experimentally documented, not incremental.

Rh₂(OAc)₄ Lacks sufficient steric demand; cannot replicate site-selectivity outcomes.
Rh₂(Oct)₄ Promotes β-hydride elimination with α-alkyl-α-diazoesters; divergent chemoselectivity.
Rh₂(esp)₂ Provides intermediate steric bias; does not achieve extreme triphenylacetate ligand sphere effects.

Rh₂(TPA)₄ vs. Dirhodium Catalysts: Key Evidence


β-Hydride Elimination Suppression vs. Rh₂(Oct)₄

In Rh-catalyzed intermolecular cyclopropanation of alkenes with α-alkyl-α-diazoesters, Rh₂(TPA)₄ suppresses the predominant β-hydride elimination pathway observed with Rh₂(Oct)₄ and instead enables highly diastereoselective cyclopropanation [1]. The sterically demanding triphenylacetate ligands prohibit the conformation required for β-hydride elimination, a side reaction that Rh₂(Oct)₄ promotes as the dominant pathway [1].

Chemoselectivity
Head-to-head
Cyclopropanation as major pathway, dr up to 98:2, yields up to 100% vs. Rh₂(Oct)₄ β-hydride elimination
Reaction outcome switch from β-H elimination to cyclopropanation
α-Alkyl-α-diazoesters at −78 °C, CH₂Cl₂
Cyclopropanation Chemoselectivity Steric ligand effects

Methylene vs. Methine Discrimination in C–H Insertion

Rh₂(TPA)₄ exhibits an exceptionally high order of selectivity for C–H insertion into methylene C–H bonds over methine C–H bonds in the catalytic decomposition of α-diazo-β-keto esters tethered to a cyclic system [1]. This site-selectivity, attributed to the steric bulk of the bridging triphenylacetate ligands, provides bicyclic compounds in preference to spirocyclic products, enabling an expedient entry to bicyclo[3.3.0]octane derivatives pivotal for natural product synthesis [1]. In contrast, Rh₂(OAc)₄ lacks sufficient steric demand to achieve comparable methylene-over-methine discrimination [2].

Site-selectivity
Class-level
Rh₂(TPA)₄ yields bicyclic over spirocyclic products; Rh₂(OAc)₄ lacks discrimination
Methylene C–H insertion over methine
Intramolecular α-diazo-β-keto esters
C–H insertion Site-selectivity α-Diazo-β-keto esters

Aromatic vs. Aliphatic C–H Insertion: Outperforming Rh₂(OAc)₄

In the catalytic decomposition of α-diazocarbonyl compounds bearing both aromatic and aliphatic C–H bonds, Rh₂(TPA)₄ demonstrates exceptional selectivity for aromatic C–H insertion over competing aliphatic C–H insertion or cyclopropanation pathways [1]. This chemoselectivity provides an expedient and general entry to variously substituted indan-2-ones [1]. In a direct comparison using α-diazo-β-ketoesters, Rh₂(TPA)₄ and Rh₂(esp)₂ both outperform Rh₂(OAc)₄ in chemoselective aromatic C–H insertion, with Rh₂(TPA)₄ delivering good to excellent yields of tetralin products carrying a methyl group on the benzylic position [2].

Chemoselectivity
Head-to-head
Good to excellent yields of indanones/tetralins; Rh₂(OAc)₄ inferior
Aromatic C–H insertion over aliphatic
α-Diazocarbonyl decomposition in CH₂Cl₂
Aromatic C–H insertion Chemoselectivity Indanone synthesis

Cooperative Asymmetric N–H Insertion with Cinchona Alkaloids

A cooperative catalytic system comprising achiral Rh₂(TPA)₄ and the cinchona alkaloid dihydrocinchonine catalyzes the asymmetric intermolecular N–H insertion of phenyldiazoacetates with anilines, providing phenylglycine derivatives in up to 71% enantiomeric excess [1]. This represents a distinct catalytic platform where the steric bulk of Rh₂(TPA)₄ complements the chiral inducer to achieve enantioselectivities inaccessible with less sterically demanding dirhodium catalysts under identical cooperative conditions [1]. In the related enantioselective NH insertion of α-diazo arylacetates with tert-butyl carbamate cooperatively catalyzed by Rh₂(TPA)₄ and a chiral spiro phosphoric acid, the use of Rh₂(TPA)₄ improves enantioselectivity compared to less bulky achiral dirhodium carboxylates [2].

Enantioselectivity
Cross-study
Up to 71% ee (cinchona), 92% ee (spiro phosphoric acid)
Enantiomeric excess via cooperative catalysis
Achiral Rh₂(TPA)₄ with chiral co-catalyst
Asymmetric N–H insertion Cooperative catalysis Phenylglycine synthesis

Primary C–H Insertion for 2-Unsubstituted Indane Synthesis

Rh₂(TPA)₄ catalyzes the intramolecular site-selective insertion of aryldiazoacetates into unactivated primary C–H bonds at room temperature, affording 2-unsubstituted indane-1-carboxylates in 75–96% yields [1]. This transformation proceeds with high site-selectivity for the primary C–H bond over other potential insertion sites, a selectivity profile that is characteristic of the sterically demanding triphenylacetate ligand environment [1]. The reaction provides a direct synthetic route to 2-unsubstituted indanes, a structural motif of pharmaceutical relevance, without requiring protecting group strategies for competing reactive sites [1].

Yield & selectivity
Supporting evidence
75–96% yield of 2-unsubstituted indane-1-carboxylates
Site-selective primary C–H insertion
Aryldiazoacetates, 1 mol% Rh₂(TPA)₄, RT
Primary C–H insertion Indane synthesis Site-selective catalysis

E/Z Selectivity Enhancement in Allene Aziridination

In the intramolecular allene aziridination using N-mesyloxycarbamates as nitrene precursors, the more sterically demanding Rh₂(TPA)₄ catalyst increases the E/Z ratio of the resulting bicyclic methylene aziridine products from approximately 1.5:1 to around 4:1 compared to less bulky rhodium catalysts [1]. The methodology requires only 3 mol% of Rh₂(TPA)₄ and 1.5 equivalents of aqueous saturated K₂CO₃ in ethyl acetate, providing cyclized products in good yields [2]. This stereochemical control is directly attributable to the steric environment imposed by the triphenylacetate ligands during the nitrene transfer step [1].

Stereoselectivity
Head-to-head
E/Z ratio improved from ~1.5:1 to ~4:1
Measurable E/Z stereocontrol increase
N-mesyloxycarbamates, K₂CO₃, EtOAc
Allene aziridination Stereoselectivity Nitrene transfer

Rh₂(TPA)₄: Key Application Scenarios


α-Alkyl-α-diazoester Cyclopropanation for Pharmaceutical Synthesis

When a medicinal chemistry or process chemistry group requires cyclopropanation of alkenes with α-alkyl-α-diazoesters—substrates inherently prone to β-hydride elimination—Rh₂(TPA)₄ is the catalyst of choice. Rh₂(Oct)₄ diverts these substrates to the β-hydride elimination pathway, yielding no useful cyclopropane product [1]. Rh₂(TPA)₄ suppresses this side reaction and delivers diastereomeric ratios up to 98:2 with yields up to 100% [1]. This scenario is directly relevant to the synthesis of cyclopropane-containing pharmaceutical candidates where both diastereoselectivity and chemoselectivity are non-negotiable.

Bicyclic Frameworks via Methylene C–H Insertion for Natural Products

In total synthesis campaigns requiring intramolecular C–H insertion of α-diazo-β-keto esters to construct bicyclo[3.3.0]octane or related bicyclic frameworks, Rh₂(TPA)₄ provides the requisite methylene-over-methine site-selectivity that Rh₂(OAc)₄ cannot deliver [2]. The catalyst has been specifically validated in the synthesis of the bicyclo[3.3.0]octane derivative, a pivotal intermediate for (+)-isocarbacyclin [2]. Procurement of Rh₂(TPA)₄ is essential for research groups pursuing this specific synthetic disconnection.

Asymmetric Synthesis of α-Amino Acid Derivatives via Cooperative N–H Insertion

For teams developing enantioselective routes to phenylglycine derivatives or α-amino arylacetates, Rh₂(TPA)₄ serves as the optimal achiral dirhodium component in cooperative catalytic systems with cinchona alkaloids (up to 71% ee) [3] or chiral spiro phosphoric acids (up to 92% ee) [4]. The steric bulk of the TPA ligands is critical to the enantioselectivity outcome; substituting a less bulky dirhodium carboxylate measurably degrades the enantiomeric excess [3][4].

Stereoselective Allene Aziridination for Amine Building Blocks

When allene aziridination is employed to construct densely functionalized amine-containing intermediates, Rh₂(TPA)₄ provides a measurable improvement in E/Z stereoselectivity (from ~1.5:1 to ~4:1) compared to less sterically demanding catalysts [5]. This is particularly relevant for groups utilizing bicyclic methylene aziridines as scaffolds for allene functionalization, where the stereochemical integrity of the aziridine intermediate determines the stereochemical outcome of subsequent ring-opening and functionalization steps [5].

Application
Selection Property
Validation Focus
α-Alkyl-α-diazoester cyclopropanation
Steric environment for β-hydride elimination suppression
Diastereoselectivity and chemoselectivity
Bicyclic framework C–H insertion
Methylene-over-methine site-selectivity
Bicyclic vs. spirocyclic product ratio
Asymmetric N–H insertion for amino acid derivatives
Achiral dirhodium component for cooperative catalysis
Enantiomeric excess with chiral co-catalyst
Allene aziridination for amine building blocks
Steric ligand control of E/Z selectivity
E/Z diastereomeric ratio

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